molecular formula C9H19NO2 B2942229 2-Ethoxy-2-(oxan-4-yl)ethanamine CAS No. 1493291-84-1

2-Ethoxy-2-(oxan-4-yl)ethanamine

Cat. No. B2942229
CAS RN: 1493291-84-1
M. Wt: 173.256
InChI Key: KSCFIURSQFIMPJ-UHFFFAOYSA-N
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Description

“2-Ethoxy-2-(oxan-4-yl)ethanamine” is a chemical compound with the CAS Number: 1493291-84-1 . It has a molecular weight of 173.26 . The IUPAC name for this compound is 2-ethoxy-2-tetrahydro-2H-pyran-4-ylethanamine . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with di-tert-butyl dicarbonate (Boc2O) in ethanol solution for protecting the amino group . Then, condensation of the obtained product with a suitable reagent is carried out in the presence of NaOH (50%) and tetrabutylammonium bromide . Finally, the product is subjected to de-protection in a mixture of dichloromethane and trifluoroacetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H19NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-7,10H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

  • Photopolymerization Studies

    • Research Focus: The study by Guillaneuf et al. (2010) introduces a new alkoxyamine compound with a chromophore group, which can generate alkyl and nitroxide radicals under UV irradiation. This compound, similar in structure to 2-Ethoxy-2-(oxan-4-yl)ethanamine, demonstrates significant changes in photophysical and photochemical properties upon irradiation and shows promise as a photoinitiator in nitroxide-mediated photopolymerization (NMP2) processes.
    • Reference: Guillaneuf et al., 2010.
  • Catalytic Applications in Organic Synthesis

    • Research Focus: The studies by Zulu et al. (2020) and Nyamato et al. (2016) involve the use of ligands structurally related to this compound in the formation of palladium complexes. These complexes are utilized as catalysts in processes like methoxycarbonylation of olefins and ethylene oligomerization, highlighting the potential of similar structures in catalytic applications.
    • References:
  • Organic Synthesis and Chemical Transformations

    • Research Focus: Indumathi et al. (2010) describe the use of a compound structurally akin to this compound in a L-proline-catalyzed three-component domino reaction. This research demonstrates the compound's utility in synthesizing highly substituted thienothiopyrans, indicating its role in facilitating complex organic transformations.
    • Reference: Indumathi et al., 2010.
  • Application in Electrochemical Sensors

    • Research Focus: The study by Landman et al. (2014) on Fischer ethoxy- and aminocarbene complexes, which share functional groups with this compound, explores their electrochemical behavior. These complexes display specific oxidation and reduction processes, indicating their potential use in designing electrochemical sensors.
    • Reference: Landman et al., 2014.
  • Enzymatic and Metabolic Studies

    • Research Focus: The work by Nielsen et al. (2017) involves the metabolism of compounds structurally related to this compound. This research identifies the key enzymes involved in the metabolism of these compounds and characterizes the metabolites formed, providing insights into potential biomedical and pharmacological applications.
    • Reference: Nielsen et al., 2017.

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it is corrosive . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-ethoxy-2-(oxan-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCFIURSQFIMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN)C1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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